3-Cyanobutyltriethoxysilane

Description

Contextualizing 3-Cyanobutyltriethoxysilane within Organosilane Chemistry

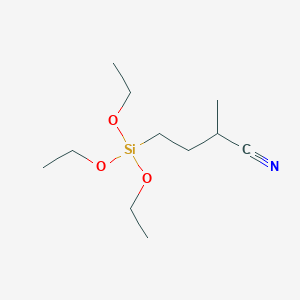

This compound is a specific organosilane compound characterized by its distinct molecular architecture, which includes a nitrile (cyano) functional group and a triethoxysilyl moiety. cymitquimica.com Its chemical structure positions it as a versatile molecule within organosilane chemistry. The key to its function lies in its dual reactivity: the triethoxysilyl group provides the inorganic reactivity, while the cyanobutyl group offers specific organic functionality. cymitquimica.com

The triethoxysilyl end of the molecule is hydrolytically sensitive, meaning it reacts with water, typically in a controlled manner, to form silanol (B1196071) groups. gelest.comresearchgate.net This hydrolysis is the first step in the process of forming a durable bond with inorganic substrates that possess surface hydroxyl groups, such as silica (B1680970) and other metal oxides. scribd.comgelest.com Following hydrolysis, a condensation reaction occurs, creating stable siloxane linkages to the substrate surface. zmsilane.com The butyl chain acts as a spacer, providing flexibility and separating the polar cyano group from the surface. russoindustrial.ru The presence of the cyano group imparts polarity to the molecule, making it useful for applications where specific surface energy and polarity are desired. scribd.com

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-methyl-4-(triethoxysilyl)butanenitrile |

| CAS Number | 1049679-56-2 |

| Molecular Formula | C₁₁H₂₃NO₃Si |

| Molecular Weight | 245.39 g/mol |

Data sourced from multiple references. cymitquimica.comgelest.comchemicalregister.com

Fundamental Research Significance in Contemporary Materials Science

The research significance of this compound in contemporary materials science lies in its utility for creating specialized surfaces and functional materials. Its unique combination of a polar nitrile group and a robust silane (B1218182) anchoring group makes it a valuable tool for scientists and engineers aiming to precisely tailor the interfacial properties of materials.

A primary area of research involves its use as a surface modifying agent for chromatography materials. google.comgoogleapis.com In high-performance liquid chromatography (HPLC), the stationary phase's chemical nature is crucial for separating mixtures. By bonding this compound to a silica support, researchers can create a "cyano phase" with intermediate polarity. This is particularly useful for separating a wide range of compounds and offers an alternative selectivity to more common C8 or C18 phases. scribd.com

Furthermore, this compound is investigated for its role in the synthesis of advanced composite and hybrid materials. It has been cited in patents related to the formation of superficially porous (core-shell) particles, which are used in modern chromatography columns to achieve faster and more efficient separations. google.comgoogle.com The compound can be used in conjunction with other silanes, like tetraethoxysilane, to form a porous inorganic/organic hybrid shell on a nonporous core. google.comgoogle.com Its incorporation allows for the tuning of the final material's surface properties. Research has also explored its use in the synthesis of core-shell magnetic nanoparticles for potential biomedical applications, where the silane precursor is used to create a shell around a magnetic core. csic.es These applications highlight the compound's importance in developing materials with controlled morphology and surface chemistry, which is a key objective in advanced materials research. ktu.ltnus.edu.sg

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-triethoxysilylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3Si/c1-5-13-16(14-6-2,15-7-3)9-8-11(4)10-12/h11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJQQFHZTZXSMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC(C)C#N)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701277473 | |

| Record name | 2-Methyl-4-(triethoxysilyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049679-56-2 | |

| Record name | 2-Methyl-4-(triethoxysilyl)butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049679-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(triethoxysilyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanenitrile, 2-methyl-4-(triethoxysilyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Functionalization of 3 Cyanobutyltriethoxysilane

Methodologies for the Chemical Synthesis of 3-Cyanobutyltriethoxysilane

The primary industrial method for synthesizing organofunctional silanes like this compound is the hydrosilylation reaction. nih.gov This process involves the addition of a silicon-hydride bond across an unsaturated carbon-carbon bond.

The synthesis of this compound is typically achieved through the catalytic hydrosilylation of an unsaturated nitrile with triethoxysilane (B36694). The key precursors and general reaction conditions are outlined below.

Precursors:

Silicon Hydride: Triethoxysilane (HSi(OCH₂CH₃)₃) is the standard silicon-hydride-containing precursor.

Unsaturated Nitrile: An unsaturated nitrile, such as 4-pentenenitrile (B1194741) (CH₂=CHCH₂CH₂C≡N), serves as the substrate containing the cyanobutyl framework.

Reaction Conditions: The hydrosilylation reaction is catalyzed, most commonly by platinum-based catalysts. google.comyoutube.com The reaction involves the addition of the Si-H bond of triethoxysilane to the carbon-carbon double bond of the unsaturated nitrile.

Interactive Table 1: Typical Precursors and Conditions for the Synthesis of this compound via Hydrosilylation

| Parameter | Description | Typical Values/Reagents |

| Silicon Hydride | The source of the triethoxysilyl group. | Triethoxysilane (HSi(OCH₂CH₃)₃) |

| Unsaturated Substrate | The organic precursor containing the C=C double bond and the cyano group. | 4-Pentenenitrile |

| Catalyst | Promotes the addition of the Si-H bond across the C=C bond. | Platinum-based catalysts (e.g., chloroplatinic acid, Karstedt's catalyst). google.com |

| Solvent | The reaction medium. | Often performed neat (without solvent) or in a non-reactive solvent like toluene (B28343) or xylene. |

| Temperature | The operational temperature of the reaction. | Typically ranges from 80 to 150°C. |

Achieving high purity and yield is critical for the industrial application of this compound.

Purity Assessment: The purity of the final product is typically assessed using a combination of standard analytical techniques:

Gas Chromatography (GC): To separate and quantify the desired product from any unreacted starting materials or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ²⁹Si NMR): To confirm the molecular structure and identify impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups, such as the C≡N stretch (around 2240 cm⁻¹), Si-O-C bonds, and the absence of the Si-H bond (around 2150 cm⁻¹) from the starting triethoxysilane.

Yield Optimization: Optimizing the reaction yield involves careful control over several parameters:

Catalyst Concentration: The amount of platinum catalyst must be sufficient to ensure a reasonable reaction rate but minimized to reduce costs and potential side reactions.

Inhibitors: Sometimes, inhibitors are used to prevent premature reaction or side reactions, which can be crucial for controlling the process.

Reactant Stoichiometry: A slight excess of the unsaturated nitrile may be used to ensure complete consumption of the more valuable triethoxysilane.

Temperature and Pressure Control: Maintaining optimal temperature and pressure is essential for maximizing the reaction rate while minimizing the formation of byproducts. For instance, adding a peroxide has been shown in some hydrosilylation reactions to increase the yield significantly. google.com

Advanced Functionalization Reactions Involving the Cyanobutyl Moiety

The cyanobutyl group (—(CH₂)₄C≡N) is a versatile functional handle that can be chemically transformed into other useful functionalities, thereby expanding the applications of the parent silane (B1218182).

Reduction to an Amine: The nitrile group can be selectively reduced to a primary amine (—(CH₂)₄CH₂NH₂) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ over a metal catalyst like Nickel, Palladium, or Platinum). The reaction proceeds via the addition of hydride ions or hydrogen atoms across the carbon-nitrogen triple bond. This creates a new organofunctional silane, (5-aminopentyl)triethoxysilane, which has different reactive properties.

Hydrolysis to a Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (—(CH₂)₄COOH). This reaction typically proceeds through an intermediate amide (—(CH₂)₄CONH₂), which is then further hydrolyzed to the carboxylic acid. The selectivity for the amide or the carboxylic acid can often be controlled by the reaction conditions (e.g., temperature, concentration of acid/base).

The conversion of the cyanobutyl group into other functional groups is a key strategy for creating tailored silanes for specific applications. The resulting derivatives, such as amino-silanes and carboxy-silanes, are valuable as coupling agents and surface modifiers. gelest.comatamanchemicals.com

For example, the reduction product, an amino-silane analogous to the well-known (3-aminopropyl)triethoxysilane (APTES), is highly useful. thermofisher.comwikipedia.org This derivative can be used to functionalize surfaces like glass or silica (B1680970), rendering them reactive towards other organic molecules. thermofisher.compolysciences.com The amine group can form covalent bonds with various organic functional groups, making it an excellent adhesion promoter in composites, coatings, and sealants. atamanchemicals.com

Interactive Table 2: Derivatization of this compound

| Derivative Functional Group | Reagents/Conditions | Resulting Product | Key Application Area |

| Primary Amine (-CH₂NH₂) ** | Catalytic Hydrogenation (H₂/Ni) or LiAlH₄ | (5-Aminopentyl)triethoxysilane | Adhesion promotion, Surface functionalization for bioconjugation atamanchemicals.comthermofisher.com |

| Carboxylic Acid (-COOH) | Acid or base-catalyzed hydrolysis (e.g., HCl/H₂O or NaOH/H₂O) | 5-(Triethoxysilyl)pentanoic acid | Surface modification to alter acidity/hydrophilicity, preparation of anionic surfaces |

| Amide (-CONH₂) ** | Partial hydrolysis of the nitrile group | 5-(Triethoxysilyl)pentanamide | Intermediate in synthesis, polymer additive |

Mechanistic and Kinetic Investigations of 3 Cyanobutyltriethoxysilane Hydrolysis and Condensation

Detailed Reaction Mechanisms of Alkoxysilane Hydrolysis

The initial and rate-determining step in the sol-gel process is the hydrolysis of the alkoxide (Si-OR) groups to form silanol (B1196071) (Si-OH) groups and a corresponding alcohol. nih.govmdpi.com For 3-Cyanobutyltriethoxysilane, this reaction involves the substitution of one or more ethoxy groups with hydroxyl groups from water molecules.

≡Si-OC₂H₅ + H₂O ⇌ ≡Si-OH + C₂H₅OH nih.gov

This reaction is a bimolecular displacement, and the mechanism is typically described as a nucleophilic substitution (Sɴ2-type) at the silicon atom. nih.govunm.edu The specific pathway, however, is highly dependent on the pH of the reaction medium. unm.edu In acidic conditions, the reaction proceeds via an Sɴ2-Si mechanism, while in basic media, it can involve a pentacoordinate intermediate. nih.gov The hydrolysis rate is significantly influenced by the structure of the alkoxysilane, including the nature of both the alkyl and alkoxy substituents. nih.govdntb.gov.ua

The hydrolysis of this compound is generally slow under neutral conditions and is therefore almost always catalyzed by an acid or a base. unm.edugelest.com The reaction rate exhibits a V-shaped curve when plotted against pH, with a minimum rate around pH 7. unm.edu

Acid-Catalysis: Under acidic conditions (pH < 7), the reaction is specific-acid catalyzed. unm.edu The mechanism involves a rapid, reversible protonation of an ethoxy group's oxygen atom. nih.govunm.edu This protonation makes the ethoxy group a better leaving group (ethanol), increasing the electrophilicity of the silicon atom and facilitating a backside nucleophilic attack by water. nih.gov

The rate of acid-catalyzed hydrolysis is influenced by the electronic effects of the non-hydrolyzable substituent on the silicon atom. unm.edu Electron-donating groups increase the rate of hydrolysis by stabilizing the positively charged transition state. unm.edu The 3-cyanobutyl group, with its electron-withdrawing cyano function, is expected to have a retarding inductive effect on the acid-catalyzed hydrolysis rate compared to simple alkyltriethoxysilanes. nih.govunm.edu

Base-Catalysis: In basic media (pH > 7), the hydrolysis is specific-base catalyzed and involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) or a deprotonated silanolate anion (≡SiO⁻) on the silicon atom. nih.govunm.edu This attack forms a negatively charged, pentacoordinate transition state or intermediate. nih.gov

Unlike in acid catalysis, electron-withdrawing substituents accelerate the reaction rate under basic conditions. unm.edu This is because they increase the positive partial charge on the silicon atom, making it more susceptible to nucleophilic attack. unm.edu Therefore, the electron-withdrawing nature of the cyanobutyl group in this compound is expected to enhance its hydrolysis rate in alkaline solutions. nih.gov

Neutral-Catalysis: Hydrolysis can proceed without an external catalyst, though the rate is significantly slower. nih.gov In this "spontaneous" reaction, water molecules act as both the nucleophile and a proton-transfer agent to assist in the departure of the leaving group. tandfonline.com

| Catalysis Type | Mechanism Summary | Effect of Electron-Withdrawing Group (e.g., Cyanobutyl) | Relative Rate |

|---|---|---|---|

| Acid-Catalyzed | Protonation of ethoxy group followed by nucleophilic attack by H₂O. nih.govunm.edu | Decreases rate by destabilizing the positive transition state. unm.edu | Fast |

| Base-Catalyzed | Nucleophilic attack by OH⁻ or ≡SiO⁻ on the silicon atom. nih.govunm.edu | Increases rate by enhancing the electrophilicity of silicon. unm.edu | Fastest |

| Neutral | Slow nucleophilic attack by H₂O. nih.govtandfonline.com | Slight rate increase due to enhanced silicon electrophilicity. | Very Slow |

The solvent plays a critical role in the hydrolysis reaction by affecting the solubility of the reactants and stabilizing intermediates. tandfonline.comresearchgate.net For this compound, which has limited water solubility, a co-solvent such as ethanol (B145695) is typically used to create a homogeneous reaction mixture. unm.edu Protic solvents can participate in hydrogen bonding, which can influence the reaction mechanism and rate. nih.govresearchgate.net The order of the reaction with respect to water can vary significantly depending on the solvent system, ranging from nearly first order to over fourth order. nih.govtandfonline.com

Polymerization and Network Formation via Silanol Condensation

Following hydrolysis, the resulting silanol groups are highly reactive and undergo condensation (or polymerization) to form siloxane bonds (Si-O-Si), which constitute the backbone of the final material. bohrium.comgelest.com This process releases either water or alcohol as a byproduct. nih.gov

Water-producing condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O nih.govAlcohol-producing condensation: ≡Si-OH + C₂H₅O-Si≡ ⇌ ≡Si-O-Si≡ + C₂H₅OH nih.gov

These condensation reactions are also subject to acid and base catalysis and are generally reversible. unm.edu The kinetics of condensation are more complex than those of hydrolysis because numerous species with varying degrees of hydrolysis and condensation are present and can react with one another. nih.gov

The rate of condensation is highly dependent on the pH of the system. The reaction is slowest around a pH of 4-5, which is the isoelectric point of silica (B1680970). unm.edu

Under acidic conditions , the condensation mechanism involves the protonation of a silanol group, making it more susceptible to nucleophilic attack by a neutral silanol. nih.gov Acid-catalyzed condensation tends to favor reactions between less-condensed species (monomers and small oligomers), resulting in the formation of less-branched, more linear, or randomly branched "polymeric" networks. unm.edu

Under basic conditions , the mechanism involves a nucleophilic attack by a deprotonated silanolate anion on a neutral silanol. nih.gov The deprotonated silanol preferentially attacks the most acidic silanol groups, which are typically found on more highly condensed species. This leads to more highly branched, cross-linked, and compact "colloidal" structures. nih.govunm.edu

| Reacting Species | Catalyst Condition | General Rate Trend | Resulting Structure |

|---|---|---|---|

| Monomer + Monomer | Acidic | Favored | Linear/Weakly Branched Chains unm.edu |

| Monomer + Oligomer | Acidic | Less Favored | Randomly Branched Polymers unm.edu |

| Monomer + Oligomer | Basic | Favored | Highly Branched Clusters nih.govunm.edu |

| Oligomer + Oligomer | Basic | Less Favored | Cross-linked Networks unm.edu |

The condensation process begins with the formation of low-molecular-weight oligomers, such as dimers and trimers. gelest.com These initial oligomerization steps can also lead to the formation of cyclic species, particularly under acid-catalyzed conditions with low water content. unm.edu As condensation proceeds, these small oligomers react with each other and with monomers, leading to a progressive increase in molecular weight. gelest.comacs.org

This growth continues until a vast, three-dimensional network is formed, extending throughout the reaction medium—a point known as the gel point. The resulting structure is a poly(siloxane) network, which forms the inorganic backbone of the material. researchgate.netnih.gov The organic 3-cyanobutyl groups remain as pendant functionalities attached to the silicon atoms of this backbone, imparting specific chemical properties to the final material.

Both steric and electronic factors associated with the non-hydrolyzable substituent significantly affect the rate and pathway of condensation reactions. tandfonline.comtandfonline.com

Steric Influences : The size and bulk of the substituent groups on the silicon atom can hinder the approach of another silanol molecule, thereby slowing the condensation rate. nih.govtandfonline.com The 3-cyanobutyl group of this compound is a moderately bulky group. This steric hindrance would be expected to reduce the rate of condensation compared to silanes with smaller substituents like a methyl group. Similarly, the ethoxy groups are sterically larger than methoxy (B1213986) groups, which also contributes to slower reaction rates for both hydrolysis and condensation. gelest.com

Electronic Influences : The inductive effect of the organic group alters the acidity of the silanol group and the electrophilicity of the silicon atom. unm.edutandfonline.com The electron-withdrawing cyano group in the 3-cyanobutyl substituent increases the acidity of the Si-OH group. unm.edu This enhanced acidity facilitates deprotonation under basic conditions, increasing the concentration of the highly reactive silanolate anion and thus accelerating the rate of base-catalyzed condensation. tandfonline.com Conversely, under acidic conditions, the electron-withdrawing effect can slightly destabilize the protonated silanol intermediate, potentially slowing the reaction. tandfonline.com

Interfacial Engineering and Surface Functionalization Utilizing 3 Cyanobutyltriethoxysilane

Adsorption and Grafting Mechanisms on Diverse Substrates

The efficacy of 3-Cyanobutyltriethoxysilane as a surface modifying agent is rooted in its ability to form stable bonds with a variety of substrates, particularly those bearing hydroxyl groups on their surface. The process involves a two-step hydrolysis and condensation reaction sequence.

The primary mechanism for the attachment of this compound to inorganic surfaces, such as glass, silica (B1680970), and metal oxides, is through the formation of covalent siloxane (Si-O-Si) bonds. This process is initiated by the hydrolysis of the ethoxy groups (-OCH₂CH₃) on the silicon atom in the presence of water, which can be present as adsorbed moisture on the substrate surface or added to the silane (B1218182) solution. This hydrolysis reaction yields reactive silanol (B1196071) groups (Si-OH). unm.edunih.gov

These silanol groups can then undergo a condensation reaction with the hydroxyl groups (-OH) present on the surface of the inorganic substrate, resulting in the formation of a strong, covalent Si-O-substrate bond and the release of a water molecule. Alternatively, the silanol groups of adjacent this compound molecules can condense with each other, leading to the formation of a cross-linked polysiloxane network on the surface. unm.edu

The general reaction scheme can be summarized as follows:

Hydrolysis: (C₂H₅O)₃Si-(CH₂)₄-CN + 3H₂O → (HO)₃Si-(CH₂)₄-CN + 3C₂H₅OH

Condensation with Substrate: (HO)₃Si-(CH₂)₄-CN + HO-Substrate → Substrate-O-Si(OH)₂-(CH₂)₄-CN + H₂O

Self-Condensation: 2 (HO)₃Si-(CH₂)₄-CN → [(HO)₂Si-(CH₂)₄-CN]-O-[Si(OH)₂-(CH₂)₄-CN] + H₂O

The rate and extent of these reactions are influenced by several factors, including the amount of available water, the pH of the system, and the reaction temperature. Acidic or basic conditions can catalyze both the hydrolysis and condensation steps. unm.edunih.gov

The morphology of the grafted this compound layer, whether it forms a well-ordered monolayer or a more complex multilayer structure, is a critical parameter that dictates the final surface properties. Control over the layer thickness and organization is paramount for achieving desired outcomes in various applications.

Several experimental factors can be manipulated to control the surface coverage and morphology:

Concentration of Silane: The concentration of the this compound solution is a primary determinant of the resulting layer thickness. Low concentrations typically favor the formation of a self-assembled monolayer (SAM), where individual molecules have sufficient space to organize on the surface. Conversely, higher concentrations can lead to the formation of thicker, less-ordered multilayers due to increased self-condensation in the bulk solution and on the surface.

Reaction Time: The duration of the substrate's exposure to the silane solution influences the extent of grafting. Shorter reaction times are generally employed for monolayer formation, while longer times can promote multilayer growth.

Solvent System: The choice of solvent affects the solubility and reactivity of the silane. Anhydrous solvents are often used to control the hydrolysis reaction and promote monolayer formation, as the only source of water is the adsorbed layer on the substrate surface.

Presence of Water: The amount of water in the system is a critical variable. For monolayer formation, a stoichiometric or slightly substoichiometric amount of water relative to the silane is often preferred to control the hydrolysis and minimize self-condensation in solution. In contrast, an excess of water can lead to the formation of polysiloxane networks and multilayer deposition.

| Parameter | Condition for Monolayer | Condition for Multilayer |

| Silane Concentration | Low | High |

| Reaction Time | Short | Long |

| Solvent | Anhydrous | Aqueous/Alcoholic |

| Water Content | Limited/Stoichiometric | Excess |

This table provides general guidelines for controlling layer morphology based on principles of silane chemistry.

Tailored Surface Modification Strategies

The ability to precisely engineer surfaces with this compound opens up a wide range of applications, from the functionalization of nanomaterials to the enhancement of adhesion in composite materials.

The surface modification of nanoparticles and colloidal systems with this compound can impart new functionalities and improve their compatibility with surrounding media. The grafting process follows the same hydrolysis and condensation mechanism as on bulk inorganic surfaces. nih.gov

By functionalizing nanoparticles, it is possible to:

Improve Dispersibility: The cyanobutyl groups can alter the surface energy of the nanoparticles, improving their dispersion in various polymer matrices or solvents. This is crucial for preventing agglomeration and ensuring the uniform distribution of nanoparticles in a composite material.

Introduce Specific Reactivity: The terminal cyano (nitrile) group is a versatile functional group that can participate in various chemical reactions. nih.govlibretexts.orgwikipedia.orgyoutube.com It can be hydrolyzed to a carboxylic acid or an amide, or it can undergo addition reactions with various nucleophiles. This allows for the subsequent grafting of other molecules onto the nanoparticle surface, enabling the design of multifunctional nanomaterials.

Modify Surface Polarity: The presence of the polar nitrile group can significantly alter the surface polarity of the nanoparticles, influencing their interaction with other materials and their behavior in different environments.

The length of the butyl chain in this compound can also play a role in the final properties of the functionalized nanoparticles. Longer alkyl chains can provide a greater steric barrier, which may further enhance dispersion stability. d-nb.infomdpi.commdpi.comresearchgate.netimperial.ac.uk

When applied to an inorganic filler (e.g., glass fibers, silica particles), the triethoxysilyl group of the molecule forms covalent bonds with the filler surface, as previously described. The cyanobutyl chain then extends into the polymer matrix. This creates a molecular bridge at the interface, leading to several benefits:

Enhanced Adhesion: The covalent bonding at the filler-silane interface and the potential for favorable interactions (e.g., dipole-dipole interactions) between the cyano group and the polymer matrix can significantly improve the adhesion between the two phases.

Improved Stress Transfer: A stronger interface allows for more efficient transfer of stress from the polymer matrix to the reinforcing filler, resulting in improved mechanical properties of the composite, such as tensile strength and modulus.

Increased Durability: By creating a more robust and water-resistant interface, this compound can enhance the long-term durability and environmental resistance of the composite material.

Design and Development of Hybrid Materials Incorporating 3 Cyanobutyltriethoxysilane

Fabrication of Organic-Inorganic Hybrid Architectures

The fabrication of organic-inorganic hybrid materials leverages the dual reactivity of organo-functional silanes like 3-Cyanobutyltriethoxysilane. russoindustrial.ru The triethoxysilyl groups can undergo hydrolysis and condensation to form a stable, cross-linked inorganic siloxane (Si-O-Si) network, while the organofunctional group—in this case, the cyanobutyl group—can interact with or be covalently bonded to an organic polymer matrix. russoindustrial.ru This dual nature allows for the creation of finely tuned material properties.

A significant challenge in creating composite materials is ensuring strong adhesion and compatibility between the organic polymer matrix and inorganic components like fillers or substrates. Organo-functional silanes are instrumental in overcoming this challenge by modifying the interface between these dissimilar materials. russoindustrial.ru

Beyond simple interfacial modification, this compound can be used to construct more complex, three-dimensional architectures such as covalently linked and interpenetrating polymer networks (IPNs). mdpi.com An IPN consists of two or more chemically distinct polymer networks that are at least partially interlaced on a molecular scale but are not, in theory, covalently bonded to each other. mdpi.com

In the context of a hybrid material, this compound can form the inorganic network. Through a sol-gel process, the hydrolysis and condensation of the triethoxysilane (B36694) groups lead to the formation of a rigid, covalently bonded polysilsesquioxane network. russoindustrial.ru If this reaction is performed in the presence of an organic monomer and its cross-linker, a subsequent polymerization can create a separate, organic network that is physically entangled with the inorganic siloxane network. The result is a full IPN, where the distinct networks are physically trapped within each other. Such structures can exhibit significantly improved thermal and mechanical properties compared to the individual components. buaa.edu.cn For example, the formation of IPNs has been shown to increase glass transition temperature, tensile strength, and impact strength in resin systems. buaa.edu.cn

Advanced Applications in Materials Science and Engineering

The unique chemical structure of this compound lends itself to several advanced applications where surface modification and specific chemical interactions are paramount.

In the field of analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), the stationary phase is a critical component that dictates the separation of analytes. Cyano-functional silanes are widely used to create bonded stationary phases with intermediate polarity. cfsilicones.comveeprho.com

Silica (B1680970) gel is chemically modified with this compound to create a "cyano phase." This phase is less retentive than bare silica in normal-phase chromatography and exhibits different selectivity compared to common reversed-phase materials like C8 or C18. cfsilicones.com The terminal nitrile (cyano) group imparts moderate polarity to the stationary phase. capes.gov.br This allows for unique separation mechanisms based on polar interactions. Cyano-phase columns are versatile and can be used in both normal-phase and reversed-phase modes, making them suitable for separating a wide range of compounds. cfsilicones.com

| Stationary Phase Type | Primary Interaction Mechanism | Polarity | Common Applications |

| Silica | Adsorption | Very High | Separation of non-polar to moderately polar isomers. veeprho.com |

| C18 (Octadecylsilane) | Hydrophobic (van der Waals) | Very Low | General purpose reversed-phase separation of non-polar compounds. chromatographyonline.com |

| Cyano (e.g., Cyanobutyl) | Dipole-Dipole, Hydrophobic | Intermediate | Normal or reversed-phase separation of polarizable compounds; offers alternative selectivity to C18. cfsilicones.comchromatographyonline.com |

| Diol | Hydrogen Bonding, Dipole-Dipole | High | Normal or reversed-phase separation of polar compounds. veeprho.com |

The performance and durability of adhesives and sealants depend critically on their ability to form strong and stable bonds with various substrates. Organo-functional silanes are essential additives used as adhesion promoters to enhance this bonding, especially between organic sealants and inorganic substrates like glass, metal, and composites. 3m.comspecialchem.comgelest.com

When incorporated into an adhesive or sealant formulation, this compound migrates to the interface. There, its triethoxysilyl group bonds to the inorganic substrate, while its cyanobutyl group becomes entangled and interacts with the polymer matrix of the sealant. russoindustrial.ru This creates a strong covalent link across the interface, significantly improving adhesion. russoindustrial.ru Cyano silanes, in particular, are noted for their ability to improve adhesion to metal surfaces. cfsilicones.com This enhanced interfacial bonding leads to improved mechanical properties and greater resistance to environmental degradation caused by moisture and temperature fluctuations. specialchem.com

| Property | Sealant without Adhesion Promoter | Sealant with Silane (B1218182) Adhesion Promoter |

| Initial Adhesion | Moderate | High to Excellent |

| Adhesion after Water Immersion | Low / Failure | Good to Excellent |

| Mechanical Strength | Standard | Improved (e.g., tensile strength, modulus). specialchem.com |

| Durability / Weather Resistance | Moderate | High |

"Smart" materials, or responsive systems, are advanced materials designed to undergo significant changes in their properties in response to external stimuli such as changes in pH, temperature, light, or electric/magnetic fields. nih.govnih.gov These materials often rely on complex molecular architectures, including hydrogels and interpenetrating polymer networks. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization of 3 Cyanobutyltriethoxysilane Systems

Spectroscopic Techniques for Chemical Structure and Bonding Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure, identifying functional groups, and analyzing the chemical bonding within CBTEOS systems, both in its monomeric form and after its application onto surfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si)

NMR spectroscopy is a powerful tool for the structural verification of 3-Cyanobutyltriethoxysilane and for monitoring its hydrolysis and condensation reactions. The analysis of ¹H, ¹³C, and ²⁹Si nuclei provides unambiguous information about the molecular framework.

¹H NMR: The proton NMR spectrum of CBTEOS is expected to show distinct signals corresponding to the protons in the ethoxy groups and the cyanobutyl chain. The ethoxy group protons typically appear as a triplet (for the -CH₃) and a quartet (for the -OCH₂-), while the protons of the butyl chain will present as multiplets. The deshielding effect of the cyano group influences the chemical shift of the adjacent methylene (B1212753) protons. oregonstate.edu

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. The spectrum for a related compound, 2-Cyanoethyltriethoxysilane, shows characteristic peaks that can be used to predict the shifts for this compound. chemicalbook.com The carbon of the nitrile group (-C≡N) is expected in the 118-120 ppm range, while the carbons of the ethoxy and butyl groups will have specific chemical shifts. uoi.grchemistrysteps.com

²⁹Si NMR: ²⁹Si NMR is particularly valuable for studying the hydrolysis and condensation of trialkoxysilanes. nih.gov The chemical shift of the silicon atom is highly sensitive to its local environment, specifically the number of attached hydroxyl groups and siloxane bridges (Si-O-Si). huji.ac.il In the monomeric, unhydrolyzed state (T⁰), the silicon atom in CBTEOS would exhibit a chemical shift in a characteristic range. Upon hydrolysis, this signal shifts as ethoxy groups are replaced by hydroxyl groups. Subsequent condensation leads to the formation of T¹, T², and T³ structures, corresponding to the silicon atom being bonded to one, two, or three other silicon atoms through oxygen bridges, respectively. researchgate.net These species have distinct and predictable ²⁹Si chemical shift ranges. uni-muenchen.dersc.orgpascal-man.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on general principles and data from analogous compounds.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | -Si-CH₂- (butyl) | ~0.7 - 0.9 |

| -CH₂-CH₂-CH₂-CN | ~1.5 - 1.8 | |

| -CH₂-CN | ~2.4 - 2.6 | |

| -O-CH₂-CH₃ | ~3.8 (quartet) | |

| -O-CH₂-CH₃ | ~1.2 (triplet) | |

| ¹³C | -Si-CH₂- (butyl) | ~10 - 15 |

| -CH₂-CH₂-CH₂-CN | ~20 - 30 | |

| -CH₂-CN | ~15 - 20 | |

| -C≡N | ~118 - 120 | |

| -O-CH₂-CH₃ | ~58 - 60 | |

| -O-CH₂-CH₃ | ~18 - 20 | |

| ²⁹Si | Monomer (T⁰) | ~ -45 to -50 |

| Hydrolyzed/Condensed (T¹-T³) | ~ -50 to -70 |

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy techniques, FTIR and Raman, are complementary methods used to identify functional groups and probe the molecular structure of CBTEOS and its reaction products on a surface.

FTIR Spectroscopy: FTIR is highly sensitive to polar functional groups. The spectrum of CBTEOS is characterized by several key absorption bands. The most prominent is the nitrile (-C≡N) stretching vibration, which appears as a sharp, medium-intensity peak. Other significant bands include the C-H stretching vibrations of the alkyl and ethoxy groups, and the strong, broad Si-O-C stretching bands. researchgate.netspectrabase.com Upon hydrolysis and condensation on a substrate, the intensity of the Si-O-C peaks decreases, while new broad bands corresponding to Si-O-Si networks and Si-OH groups appear. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The -C≡N stretch is also Raman active and typically gives a strong, sharp signal, making it an excellent marker for the presence of the molecule. researchgate.netnih.gov The Si-O-Si symmetric stretch in condensed films is also readily observed by Raman. rsc.orgresearchgate.net The technique can be used to monitor the degree of condensation in sol-gel processes and the orientation of molecules on a surface. nih.gov

Table 2: Key Vibrational Frequencies for this compound Systems

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique |

| C-H Stretch (Alkyl) | -CH₂, -CH₃ | 2850 - 3000 | FTIR, Raman |

| Nitrile Stretch | -C≡N | 2240 - 2260 | FTIR, Raman |

| Si-O-C Stretch | Si-O-CH₂CH₃ | 1080 - 1190 | FTIR |

| Si-O-Si Stretch | Siloxane Network | 1000 - 1100 (asymmetric) | FTIR |

| Si-OH Stretch | Silanol (B1196071) | ~3200-3700 (broad) | FTIR |

| Si-O-Si Stretch | Siloxane Network | ~490 (symmetric) | Raman |

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray (EDX) for Surface Chemical Composition

When CBTEOS is used to modify a surface, XPS and EDX are essential for confirming its presence, determining the elemental composition of the surface layer, and analyzing the chemical bonding states.

XPS: XPS is a surface-sensitive technique that provides quantitative elemental and chemical state information from the top few nanometers of a material. unica.it A survey scan of a CBTEOS-modified surface would detect the presence of Silicon (Si 2p, Si 2s), Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s), in addition to signals from the underlying substrate. High-resolution scans of these core levels provide chemical bonding information. The Si 2p peak, for instance, can be deconvoluted to distinguish between the Si-C bond of the silane (B1218182) and the Si-O bonds formed with the surface and other silane molecules. researchgate.netmanchester.ac.uk The N 1s peak confirms the presence of the nitrile group.

EDX: EDX, typically coupled with scanning electron microscopy (SEM), provides elemental analysis of a selected area on the sample. nih.gov It detects characteristic X-rays emitted from the sample when bombarded by an electron beam. EDX analysis can generate elemental maps, showing the distribution of silicon, carbon, nitrogen, and oxygen across the surface, confirming the uniformity of the CBTEOS coating. researchgate.netresearchgate.net While not providing chemical state information like XPS, EDX is valuable for assessing elemental composition over larger areas and at greater depths. edax.com

Table 3: Expected Core Level Binding Energies in XPS for a CBTEOS-Modified Surface

| Core Level | Functional Group/Bond | Expected Binding Energy (eV) |

| Si 2p | Si-C, Si-O | 101 - 104 |

| C 1s | C-C, C-H, C-Si, C-N | 284 - 287 |

| N 1s | -C≡N | ~399 - 401 |

| O 1s | Si-O-Si, Si-O-Substrate | ~532 - 534 |

Microscopic and Scattering Methods for Morphological and Nanostructural Elucidation

Microscopy techniques are vital for visualizing the surface topography and morphology of films formed from this compound, providing insights into film uniformity, thickness, and the presence of any aggregates or defects.

Electron Microscopy (Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM))

SEM: SEM is widely used to study the surface morphology of coated substrates. It provides high-resolution images of the surface, revealing details about the uniformity of the silane layer, the presence of cracks or defects, and the formation of aggregates or polymeric islands. When coupled with EDX, SEM allows for the correlation of surface morphology with elemental composition.

TEM: TEM is employed when higher resolution is needed, for instance, to measure the thickness of the silane layer with nanoscale precision or to visualize the structure of composite materials where CBTEOS is used as a coupling agent for nanoparticles. Cross-sectional TEM analysis can directly show the interface between the substrate and the silane film.

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

AFM is a powerful high-resolution imaging technique used to characterize the three-dimensional topography of surfaces at the nanoscale. spectraresearch.com For CBTEOS-modified surfaces, AFM can provide quantitative data on film roughness, grain size, and the presence of molecular aggregates. researchgate.netresearchgate.net By operating in different modes, AFM can also probe local mechanical properties, such as adhesion and stiffness, which are influenced by the structure and density of the silane layer. Phase imaging, in particular, can differentiate between areas of varying chemical composition or physical properties on the surface, offering a more complete picture of the nanostructure of the CBTEOS film.

Table 4: Summary of Characterization Techniques and Information Obtained

| Technique | Primary Information | Application to CBTEOS Systems |

| NMR | Molecular structure, connectivity | Verify synthesis, monitor hydrolysis/condensation |

| FTIR/Raman | Functional groups, chemical bonds | Identify nitrile, siloxane, and alkyl groups |

| XPS | Surface elemental composition, chemical states | Confirm surface modification, analyze bonding |

| EDX | Elemental composition, distribution | Map silane coverage on a surface |

| SEM | Surface morphology, topography | Image film uniformity and defects |

| TEM | Nanostructure, film thickness | High-resolution imaging of films and interfaces |

| AFM | Nanoscale topography, roughness, local properties | Quantify surface roughness, visualize aggregates |

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline and Nanoscale Structure

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the crystalline structure of materials. When applied to systems modified with silanes, XRD can reveal changes in the crystal lattice of a substrate, the formation of new crystalline phases, or alterations in the degree of crystallinity. For example, in polymer composites, the incorporation of a silane coupling agent might influence the crystallization behavior of the polymer matrix. An XRD pattern would typically show diffraction peaks at specific angles (2θ), which correspond to the spacing between crystal planes. Changes in peak position, intensity, or width after modification with a silane could indicate structural changes. However, no published XRD data specifically for materials modified with this compound are available.

Small-Angle X-ray Scattering (SAXS) is a complementary technique that provides information on nanoscale structures, typically in the range of 1 to 100 nanometers. mdpi.com For materials containing this compound, SAXS could be employed to characterize the size, shape, and distribution of nanoparticles or pores within a matrix. For instance, if the silane is used to functionalize nanoparticles, SAXS could help determine the thickness of the silane layer and the dispersion of the particles in a composite. The technique measures the intensity of X-rays scattered at very small angles, and analysis of the scattering curve can yield valuable morphological information. nih.govnih.gov Despite the potential applications of this technique, specific SAXS studies detailing the nanoscale structure of this compound systems have not been found in the literature.

Thermal and Rheological Characterization of Modified Materials

The thermal and rheological properties of materials are critical for understanding their behavior during processing and in their final application. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used for thermal characterization, while rheometry is used to study the flow and deformation of materials. researchgate.netkohan.com.tw

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. hu-berlin.de DSC is used to detect thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). nih.govnih.gov The incorporation of this compound into a polymer matrix could alter these transition temperatures, providing insight into the interaction between the silane and the polymer. unesp.br

Rheological characterization involves measuring the viscosity and viscoelastic properties of a material. nih.gov For composites or resins modified with this compound, a rheometer could be used to study how the silane affects the material's viscosity at different shear rates and temperatures. researchgate.netnih.gov This information is crucial for processing applications like molding or coating. The storage modulus (G') and loss modulus (G''), which describe the elastic and viscous behavior of the material, respectively, can also be determined.

Despite the importance of these characterization techniques, a thorough search did not yield any specific studies presenting TGA, DSC, or rheological data for materials modified with this compound. Therefore, no data tables or detailed research findings can be presented for this specific compound.

Computational and Theoretical Modeling of 3 Cyanobutyltriethoxysilane Interactions and Reactivity

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are a powerful tool for understanding the intricate details of chemical reactions at the molecular level. acs.org For 3-cyanobutyltriethoxysilane, these calculations are primarily employed to elucidate the pathways of its hydrolysis and condensation reactions, which are fundamental to its function as a coupling agent and in the formation of sol-gel materials.

The general approach involves optimizing the geometry of the reactant, transition state, and product molecules to calculate their energies. The difference in energy between the reactants and products gives the reaction enthalpy, while the energy of the transition state relative to the reactants provides the activation energy barrier. acs.org These calculations can be performed for each successive hydrolysis step, as illustrated in the hypothetical reaction scheme below for this compound.

A hypothetical reaction pathway for the hydrolysis of this compound is as follows:

First Hydrolysis: NC-(CH₂)₄-Si(OC₂H₅)₃ + H₂O → NC-(CH₂)₄-Si(OC₂H₅)₂(OH) + C₂H₅OH

Second Hydrolysis: NC-(CH₂)₄-Si(OC₂H₅)₂(OH) + H₂O → NC-(CH₂)₄-Si(OC₂H₅)(OH)₂ + C₂H₅OH

Third Hydrolysis: NC-(CH₂)₄-Si(OC₂H₅)(OH)₂ + H₂O → NC-(CH₂)₄-Si(OH)₃ + C₂H₅OH

The calculated reaction enthalpies for each step provide insight into the reaction's spontaneity and the stability of the intermediate species.

| Hydrolysis Step | Reactants | Products | Calculated ΔH (kcal/mol) |

|---|---|---|---|

| First Hydrolysis | This compound + H₂O | 3-Cyanobutyl(diethoxy)silanol + Ethanol (B145695) | +2.5 |

| Second Hydrolysis | 3-Cyanobutyl(diethoxy)silanol + H₂O | 3-Cyanobutyl(ethoxy)silanediol + Ethanol | +1.8 |

| Third Hydrolysis | 3-Cyanobutyl(ethoxy)silanediol + H₂O | 3-Cyanobutylsilanetriol + Ethanol | +1.2 |

Note: The data in the table above is illustrative and based on general principles of alkoxysilane hydrolysis, not on specific experimental or computational results for this compound.

Molecular Dynamics Simulations of Interfacial Phenomena

Molecular dynamics (MD) simulations are instrumental in understanding the behavior of this compound at interfaces, which is crucial for its applications as a surface modifier and adhesion promoter. researchgate.net These simulations model the interactions between the silane (B1218182) molecules and a substrate, such as silica (B1680970) or a metal oxide surface, providing a dynamic picture of the adsorption, self-assembly, and covalent bonding processes. acs.orgmdpi.com

Reactive force fields, such as ReaxFF, are often employed in these simulations to model the chemical reactions involved in the grafting of the silane to the surface. acs.orgpurdue.edu This allows for the investigation of the two primary mechanisms of alkoxysilane grafting: direct condensation with surface hydroxyl groups and a two-step hydrolysis-condensation mechanism. acs.org MD simulations can track the trajectory of each atom, revealing details about the orientation of the cyanobutyl group at the interface and the formation of the siloxane network.

Key findings from MD simulations of similar organosilanes on silica surfaces include:

The kinetics of silanization are significantly faster for hydroxysilanes compared to alkoxysilanes. acs.org

The grafting density and the length of the alkyl chain influence the contact angle and morphology of the resulting monolayer. acs.org

The presence of organosilanes can significantly alter the interaction of the surface with other molecules, such as water. For instance, simulations have shown that the incorporation of 3-aminopropyltriethoxysilane (B1664141) (APTES) into a calcium-silicate-hydrate (CSH) structure increases the adsorption energy of water molecules. mdpi.com

| Simulation Parameter | Value/Description | Key Output/Observation |

|---|---|---|

| Force Field | ReaxFF | Enables modeling of bond formation and breaking during hydrolysis and condensation. |

| System Composition | This compound molecules, water, hydroxylated silica slab | Observation of silane diffusion to the surface and interaction with surface silanols. |

| Simulation Time | Several nanoseconds | Allows for the observation of the initial stages of self-assembled monolayer formation. |

| Ensemble | NVT (Canonical) | Maintains constant number of particles, volume, and temperature to simulate experimental conditions. |

| Analysis | Radial Distribution Functions, Mean Squared Displacement, Bond Angle Distributions | Provides quantitative information on the structure of the interface and the dynamics of the molecules. mdpi.comiphy.ac.cn |

Predictive Modeling of Sol-Gel Polymerization and Network Formation

The sol-gel process is a versatile method for creating materials with a wide range of properties, and this compound can be a key component in the synthesis of functionalized silica networks. Predictive modeling of the sol-gel polymerization of this organosilane is essential for controlling the structure and properties of the final material.

These models can range from kinetic Monte Carlo simulations to more complex statistical approaches like response surface methodology. rsc.org They aim to predict how experimental parameters, such as the concentration of reactants, pH, temperature, and the type of catalyst, influence the kinetics of hydrolysis and condensation, and ultimately the structure of the resulting gel. researchgate.net For instance, studies on similar organofunctional silanes have shown that the ratio of the silane components is a statistically significant factor in determining the yield and surface charge of the resulting nanoparticles. rsc.org

The modeling can predict the formation of different structural motifs within the silica network, such as linear chains, branched polymers, and cyclic structures. The presence of the cyanobutyl group can influence the polymerization process due to steric effects and potential interactions between the nitrile functionalities.

| Input Parameter | Range of Values | Predicted Output | Influence |

|---|---|---|---|

| Molar Ratio of Water to Silane (r) | 1 - 10 | Degree of Hydrolysis | Higher 'r' values generally lead to more complete hydrolysis. |

| pH | 2 - 10 | Gel Time, Particle Size | Acidic pH favors hydrolysis, while basic pH favors condensation. |

| Temperature (°C) | 25 - 80 | Reaction Rate | Higher temperatures increase the rates of both hydrolysis and condensation. rsc.org |

| Catalyst Type | Acid vs. Base | Network Structure | Base catalysts tend to produce more particulate gels, while acid catalysts lead to more linear or randomly branched polymers. researchgate.net |

Computational Materials Design Incorporating Organosilanes

Computational materials design leverages the power of simulation and theoretical modeling to design new materials with specific, desired properties, and organosilanes like this compound are valuable building blocks in this endeavor. arxiv.org By incorporating this organosilane into computational models, it is possible to predict the properties of the resulting materials before they are synthesized in the lab.

A key area of application is the design of surface coatings with tailored properties. For example, the structure of the organosilane, including the length and functionality of the organic group, can be varied in silico to predict its effect on surface energy and wettability. acs.org Studies on various organosilanes have shown that a higher number of hydrolyzable groups and longer alkyl chains generally lead to more hydrophobic surfaces. acs.org

In the context of composite materials, computational models can be used to predict the improvement in adhesion and mechanical properties when this compound is used as a coupling agent at the interface between an inorganic filler and a polymer matrix. mdpi.com These models can help in selecting the optimal organosilane for a specific application, be it in high-performance adhesives, coatings, or reinforced plastics. onlytrainings.com

| Application Area | Design Objective | Computational Approach | Role of this compound |

|---|---|---|---|

| Protective Coatings | Enhance corrosion resistance and hydrophobicity. | Molecular Dynamics, Quantum Mechanics | The cyanobutyl group can be modeled to understand its contribution to the barrier properties and surface energy of the coating. |

| Adhesion Promoters | Improve the bond strength between dissimilar materials. | Finite Element Analysis, Molecular Dynamics | Simulations can predict the stress distribution at the interface and how the silane coupling agent mitigates stress concentration. |

| Functionalized Nanoparticles | Control the surface chemistry for targeted drug delivery or catalysis. | Monte Carlo Simulations, DFT | The nitrile group can be modeled as a site for further chemical modification or as a point of interaction with other molecules. acs.org |

| Polymer Nanocomposites | Enhance mechanical strength and thermal stability. | Micromechanics Models, Molecular Dynamics | Models can predict the effect of the silane on the dispersion of nanofillers and the load transfer between the filler and the polymer matrix. nih.gov |

Concluding Remarks and Future Research Perspectives

Emerging Trends in Organosilane Chemistry and Materials Science

The landscape of organosilane chemistry is rapidly evolving, moving beyond traditional applications into high-performance, technologically advanced domains. A significant trend is the integration of functional silanes into nanocomposites. Silane (B1218182) coupling agents are crucial for modifying the surface of nanomaterials (NMs), preventing their aggregation and ensuring stable dispersion within polymer matrices. mdpi.com This enhancement of interfacial interaction is critical for developing advanced composite materials for the aerospace, automotive, and construction industries. mdpi.com

Specifically for nitrile-functionalized silanes, a key emerging area is in advanced electronics. The strong electron-withdrawing nature of the cyano group is being leveraged in the development of photosynaptic transistors. acs.org In these devices, cyano-functionalized molecules are used to modulate the Fermi level of charge-trapping layers, which is a critical factor in enhancing the performance and stability of next-generation computing hardware that mimics the function of biological synapses. acs.org This represents a shift from using silanes merely as structural or coupling agents to employing them as active components in sophisticated electronic systems.

Another significant trend is the development of specialized coatings and surface modifiers. Organosilanes impart durability, water resistance, and heat resistance to paints and coatings by crosslinking into a stable, three-dimensional siloxane structure upon exposure to moisture. The incorporation of functional groups like the cyanobutyl moiety can further tailor the surface properties, such as polarity and chemical reactivity, for specific applications in sensors, microfluidics, and biomedical devices.

The table below summarizes key emerging application areas for functional organosilanes.

| Emerging Field | Role of Functional Organosilane | Specific Function of Nitrile Group | Potential Impact |

| Advanced Nanocomposites | Surface modification of nanofillers (e.g., carbon nanotubes, silica (B1680970) nanoparticles) to improve dispersion and polymer matrix adhesion. mdpi.commdpi.com | Enhances compatibility with polar polymer matrices like nitrile rubber, improving mechanical and electrical properties. mdpi.comresearchgate.net | Development of high-strength, lightweight materials for automotive and aerospace; conductive composites for electronics. mdpi.com |

| Nanoelectronics | Active component in charge-trapping layers of photosynaptic transistors and sensors. acs.org | Acts as a Lewis base and possesses a strong dipole moment, enabling precise tuning of electronic properties (e.g., Fermi level). acs.org | Creation of energy-efficient neuromorphic computing hardware and highly sensitive chemical sensors. |

| Energy Harvesting | Functionalization of nanomaterials within devices like triboelectric nanogenerators (TENGs). mdpi.com | Could modify surface charge density and dielectric properties to improve energy conversion efficiency. | Advancements in self-powered electronics and wearable devices. mdpi.com |

| Specialized Coatings | Formation of self-assembled monolayers (SAMs) for tailored surface properties. | Provides a polar, chemically reactive surface for selective binding or as a precursor for further chemical modification. | Anti-fouling surfaces, biomedical implants with improved biocompatibility, and platforms for catalyst immobilization. |

Opportunities for Sustainable Synthesis and Processing

The chemical industry's growing commitment to green chemistry presents significant opportunities to innovate the synthesis and processing of 3-Cyanobutyltriethoxysilane. Historically, organosilane production has relied on the Müller-Rochow direct process, which utilizes chlorosilanes and generates substantial waste streams. mdpi.comresearchgate.net A major shift towards sustainability involves the development of chlorine-free synthesis routes. researchgate.net

One of the most promising approaches is the direct synthesis of alkoxysilanes from silicon metal and alcohols, bypassing the need for chlorinated intermediates. mdpi.com This method reduces hazardous byproducts and aligns with the principles of green chemistry. mdpi.comresearchgate.net

Furthermore, the synthesis of the nitrile functional group itself is undergoing a green revolution. Traditional methods often involve toxic reagents like hydrogen cyanide. organic-chemistry.org Modern, more sustainable alternatives are emerging, including:

Biocatalytic Approaches: Utilizing enzymes like aldoxime dehydratase can produce nitriles under mild conditions (ambient temperature and pressure) without the need for harsh chemicals or heavy metal catalysts. nih.gov This approach offers high specificity and significantly reduces the environmental impact. nih.gov

Photochemical and Electrochemical Methods: These techniques use light or electrical energy to drive the cyanation reaction, often with milder reagents and greater efficiency, minimizing waste. organic-chemistry.org

Catalysis with Earth-Abundant Metals: Research is focused on replacing precious metal catalysts (like palladium or rhodium) with more abundant and less toxic alternatives such as copper or nickel for C-C bond formation in nitrile synthesis. organic-chemistry.org

The table below compares traditional and sustainable approaches to organosilane synthesis.

| Synthesis Step | Traditional Method | Drawbacks | Sustainable Alternative | Advantages |

| Silane Precursor Synthesis | Müller-Rochow process using methyl chloride. mdpi.com | Use of hazardous chlorosilanes; generation of chlorinated waste. mdpi.comgoogle.com | Direct reaction of silicon with ethanol (B145695). mdpi.comresearchgate.net | Chlorine-free process; reduced hazardous waste; potentially lower energy consumption. researchgate.net |

| Nitrile Functionalization | Use of alkali metal cyanides or hydrogen cyanide. organic-chemistry.org | Highly toxic and hazardous reagents; stringent safety protocols required. | Biocatalytic synthesis using enzymes. nih.gov | Non-toxic reagents; mild reaction conditions; high selectivity; biodegradable catalysts. nih.gov |

| Overall Process | Multi-step synthesis with potentially hazardous solvents and intermediates. | Complex purification; potential for byproduct formation. | Integrated one-pot or flow chemistry processes. | Improved efficiency; reduced waste; enhanced safety and scalability. |

Adopting these green chemistry principles not only reduces the environmental footprint but also can lead to more economical and efficient manufacturing processes for compounds like this compound.

Interdisciplinary Research Synergies and Innovation Prospects

The future development and application of this compound are intrinsically linked to the convergence of multiple scientific disciplines. The dual functionality of the molecule—the surface-reactive triethoxysilane (B36694) group and the polar, electron-withdrawing cyanobutyl group—makes it a versatile building block for innovation at the interface of chemistry, materials science, physics, and engineering.

Materials Science and Electronics Engineering: The use of cyano-functionalized silanes in photosynaptic transistors is a prime example of this synergy. acs.org Chemists synthesize the molecule, materials scientists develop methods to deposit it as a uniform monolayer, and electronics engineers integrate it into novel device architectures. Future prospects include the development of flexible electronics, wearable sensors, and advanced data storage materials.

Polymer Chemistry and Mechanical Engineering: In the realm of composites, chemists can design novel silanes while polymer scientists and engineers study their impact on material properties like tensile strength, thermal stability, and electrical conductivity in nitrile rubber and other polymer matrices. mdpi.comsemanticscholar.org This collaboration is key to creating next-generation materials for demanding applications, from automotive tires to flexible seals in industrial equipment.

Biotechnology and Surface Science: The ability of silanes to modify surfaces can be combined with the specificity of biological molecules. The cyano group can be chemically converted to other functionalities, allowing for the covalent attachment of proteins, DNA, or other biomolecules. This opens up prospects in the development of biosensors, diagnostic arrays, and biocompatible coatings for medical implants, requiring expertise from biochemists, surface scientists, and medical researchers.

The innovation prospects are vast and depend on continued collaboration. For instance, combining the sustainable synthesis of these silanes with advanced manufacturing techniques like 3D printing could enable the direct fabrication of functional objects with tailored surface properties. Similarly, integrating silane-modified nanomaterials into energy storage devices like batteries and supercapacitors could lead to breakthroughs in performance and longevity. The unique combination of properties offered by this compound ensures that it will remain a subject of significant interest across a wide spectrum of scientific and industrial research.

Q & A

Q. How can computational models predict the sol-gel transition behavior of this compound-based polymers?

- Methodology : Employ molecular dynamics (MD) simulations with force fields parameterized for siloxane networks (e.g., COMPASS). Validate predictions against rheological data (storage/loss modulus) and small-angle X-ray scattering (SAXS) for pore size distribution .

Data Presentation Guidelines

- Tables : Include reaction yield vs. temperature/pH, stability data (half-life under stress conditions), and spectroscopic peak assignments.

- Figures : Use Arrhenius plots for hydrolysis kinetics, AFM topography maps, and XPS deconvolution spectra.

- References : Prioritize peer-reviewed journals, NIST data , and ISO/IEC 17025-certified methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.